molecular formula C11H16N4S B1166882 hemoglobin S-Antilles CAS No. 107720-98-9

hemoglobin S-Antilles

货号: B1166882
CAS 编号: 107720-98-9
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview of Aberrant Hemoglobin Structures and Their Functional Implications

Normal adult hemoglobin, Hemoglobin A (HbA), is a tetrameric protein composed of two alpha (α) and two beta (β) globin chains, each associated with a heme group. This structure is finely tuned for efficient oxygen uptake in the lungs and release in the tissues. However, more than 1,000 natural variants of hemoglobin have been identified, primarily resulting from single amino acid substitutions in the globin chains. nih.gov These mutations can alter the hemoglobin molecule's stability, oxygen affinity, and solubility, leading to various pathological consequences. nih.gov

For instance, the infamous Hemoglobin S (HbS) variant, which causes sickle cell disease, results from a single amino acid substitution of valine for glutamic acid at the sixth position of the β-globin chain. nih.govshuaa.om This seemingly minor change has profound functional implications, causing the deoxygenated HbS to polymerize and deform red blood cells into a characteristic sickle shape.

Historical Chronology of Hemoglobin S-Antilles Discovery and Initial Characterization

This compound (HbS-Antilles) was first identified in 1986 by Monplaisir and colleagues. nih.govnih.gov They investigated a patient from Martinique in the French West Indies who presented with symptoms characteristic of sickle cell disease, including recurrent pain crises, despite laboratory tests suggesting only a sickle cell trait. nih.govomjournal.org

Structural analysis of the patient's hemoglobin revealed a double mutation in the β-globin chain. In addition to the classic HbS mutation (β6 Glu→Val), a second substitution of isoleucine for valine was found at the 23rd position (β23 Val→Ile). nih.govnih.govpnas.org This discovery was significant as it demonstrated that a double mutation on the same globin chain could lead to a clinically severe phenotype in the heterozygous state. omjournal.orgnih.gov

Initial characterization of HbS-Antilles revealed several key properties that distinguished it from HbS. Functional studies showed that while it has a normal Bohr effect, its oxygen affinity is significantly lower than that of HbA or HbS. nih.govnih.gov Furthermore, the solubility of deoxygenated HbS-Antilles was found to be considerably less than that of deoxygenated HbS, leading to a more pronounced sickling tendency. nih.govnih.gov

Classification of this compound as a Non-S Sickling Hemoglobin Variant

This compound is classified as a non-S sickling hemoglobin variant. nih.govshuaa.om This category includes a number of hemoglobin variants that, like HbS, can cause red blood cell sickling but possess additional mutations beyond the β6 Glu→Val substitution. nih.govshuaa.omnih.govomjournal.org There are currently 14 identified non-S sickling hemoglobin variants, all of which are double mutants with the HbS mutation and an additional β-chain mutation. nih.govnih.govomjournal.orgresearchgate.net

These variants, including HbS-Antilles, typically give positive results in sickling and solubility tests. nih.govshuaa.om However, they can differ from HbS in terms of their electrophoretic mobility, stability, and oxygen affinity. nih.govshuaa.omnih.gov The unique properties of HbS-Antilles, particularly its markedly reduced solubility and lower oxygen affinity, explain why heterozygotes for this variant exhibit a more severe clinical course compared to individuals with the sickle cell trait (HbAS). nih.govashpublications.org In fact, the clinical presentation of individuals heterozygous for HbS-Antilles is often similar in severity to that of individuals homozygous for HbS or those with HbSC disease. ashpublications.orghaematologica.org

Research Findings on this compound

Detailed studies have elucidated the distinct biochemical and functional properties of this compound, which underlie its clinical significance.

Structural and Genetic Basis: this compound is characterized by two amino acid substitutions on the β-globin chain:

β6 Glutamic acid → Valine (β6 Glu→Val): The same mutation found in Hemoglobin S. nih.govnih.gov

β23 Valine → Isoleucine (β23 Val→Ile): A second mutation that significantly alters the molecule's properties. nih.govnih.govpnas.org

Genetic analysis suggests that HbS-Antilles likely arose from a genetic crossover event between a chromosome carrying the HbS gene and another chromosome with the β23 Val→Ile mutation. nih.govresearchgate.net

Physicochemical Properties: The dual mutations in HbS-Antilles result in profound changes to its physicochemical behavior, particularly its solubility and oxygen affinity.

Solubility: Deoxygenated HbS-Antilles is significantly less soluble than deoxygenated HbS. nih.govpnas.org The saturating concentration (Csat) of deoxy-HbS-Antilles is approximately 11 g/dL, compared to about 18.4 g/dL for deoxy-HbS. nih.govpnas.org This lower solubility is a key factor in its increased tendency to polymerize and cause sickling. nih.gov

Oxygen Affinity: HbS-Antilles exhibits a lower oxygen affinity compared to both HbA and HbS. nih.govnih.gov The partial pressure of oxygen at which the hemoglobin is 50% saturated (P50) is higher for HbS-Antilles, indicating that it releases oxygen more readily. nih.govashpublications.org This property, while beneficial for oxygen delivery in some contexts, contributes to the sickling process by increasing the proportion of deoxygenated hemoglobin at any given oxygen tension. nih.gov

Interactive Data Table: Comparison of Hemoglobin Properties

Hemoglobin VariantAmino Acid Substitution(s)Deoxy-Hb Solubility (Csat, g/dL)Oxygen Affinity (P50, mm Hg)
Hemoglobin A (HbA) NormalHigh~5.5 (at pH 7.0)
Hemoglobin S (HbS) β6 Glu→Val~18.4~5.5 (at pH 7.0)
This compound β6 Glu→Val, β23 Val→Ile~11.0~9.0 (at pH 7.0)

属性

CAS 编号

107720-98-9

分子式

C11H16N4S

分子量

0

同义词

hemoglobin S-Antilles

产品来源

United States

常见问题

Q. What experimental methods are recommended to distinguish hemoglobin S-Antilles from hemoglobin S in heterozygous carriers?

this compound (Hb S-Antilles) shares electrophoretic mobility with Hb S, making standard techniques like cellulose acetate or citrate agar electrophoresis insufficient for differentiation . Researchers should employ high-performance liquid chromatography (HPLC) with retention time analysis or DNA sequencing to identify the β23 (Val→Ile) mutation unique to Hb S-Antilles. For clinical research, coupling protein-level assays with PCR-restriction fragment length polymorphism (RFLP) ensures accurate genotyping .

Q. How should researchers interpret hematological parameters (e.g., reticulocytosis, bilirubin) in murine models of Hb S-Antilles?

The S + S-Antilles mouse model exhibits moderate anemia (hematocrit: 40.1 ± 3.0%) with marked reticulocytosis (11.2 ± 2.4%) and elevated plasma bilirubin (1.71 ± 0.53 mg/dL), reflecting compensatory erythropoiesis and hemolysis . Compare these parameters to the severe BERK model (hematocrit: 21.6 ± 3.3%; bilirubin: 5.95 ± 1.78 mg/dL) to contextualize disease severity. Normalize values against strain-specific baselines to avoid misinterpretation of hemolytic activity .

Q. What clinical findings differentiate Hb S-Antilles heterozygotes from Hb S heterozygotes?

Unlike Hb S heterozygotes (AS genotype), Hb S-Antilles carriers (A/S-Antilles) display symptomatic sickle cell disease due to the compound β6 (Glu→Val) and β23 (Val→Ile) mutations, which exacerbate polymerization even in the presence of Hb A . Monitor vaso-occlusive crises and hemolytic markers (e.g., plasma hemoglobin >2.36 mg/dL) to distinguish phenotypes .

Advanced Research Questions

Q. How can researchers mechanistically study the enhanced polymerization kinetics of Hb S-Antilles compared to Hb S?

Utilize in vitro turbidimetry under deoxygenated conditions to quantify polymerization rates. Hb S-Antilles exhibits lower solubility than Hb S due to the β23 mutation destabilizing the tetrameric structure, accelerating fiber formation . Complement this with cryo-electron microscopy to visualize polymer morphology and molecular dynamics simulations to map intermolecular contacts altered by the β23 substitution .

Q. What experimental design considerations are critical for evaluating gene therapy in Hb S-Antilles models?

The S+S-Antilles mouse (homozygous for human α, βS, and βS-Antilles transgenes) is ideal for testing β-globin gene editing or antisickling therapies . Measure outcomes via:

  • Hematocrit recovery (baseline: 21.6–40.1% in murine models) .
  • Reticulocyte reduction (baseline: 11.2–31.6%) .
  • Plasma hemoglobin normalization (target: <0.59 mg/dL) . Include longitudinal tracking of organ damage (e.g., spleen histopathology) to assess therapeutic durability .

Q. How can contradictory data between in vitro solubility assays and in vivo disease severity be resolved?

Discrepancies arise because in vitro assays (e.g., phosphate solubility) may not replicate vascular shear stress or oxidative microenvironments. Validate findings using:

  • Microfluidic devices simulating capillary occlusion .
  • Oxidative stress markers (e.g., plasma methemoglobin: 1.0 ± 0.2 mg/dL in S + S-Antilles mice) .
  • Transgenic murine models to correlate solubility with end-organ damage .

Q. What statistical approaches are recommended for analyzing variability in hematological parameters across Hb S-Antilles studies?

Employ mixed-effects models to account for intra-individual variability (e.g., hematocrit SD ±3.0% in S + S-Antilles mice) . For small-sample studies (n < 10), use non-parametric tests (e.g., Mann-Whitney U) to compare groups. Power analysis should guide sample size determination, considering the high inter-model variability (e.g., BERK vs. S + S-Antilles) .

Q. Why do Hb S-Antilles heterozygotes exhibit clinical symptoms, and how can this inform therapeutic targets?

The β23 mutation destabilizes hemoglobin’s R-state, promoting polymerization even at low concentrations of Hb S-Antilles. Focus on therapies that:

  • Stabilize the oxygenated state (e.g., voxelotor analogs).
  • Disrupt polymer nuclei formation (e.g., peptide inhibitors targeting β23 contacts) . Validate efficacy using ex vivo oxygenation-deoxygenation cycles in patient-derived red cells .

Methodological Guidelines

  • Animal Model Selection : Use BERK mice for severe phenotype studies and S + S-Antilles for moderate hemolysis with vaso-occlusion .
  • Data Reporting : Adhere to NIH preclinical guidelines for hematological parameters, including full disclosure of strain, age, and sex-specific baselines .
  • Ethical Compliance : Ensure IACUC approval for murine studies, particularly for survival surgeries or repeated blood sampling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。